Aminoethylcysteine

Descripción

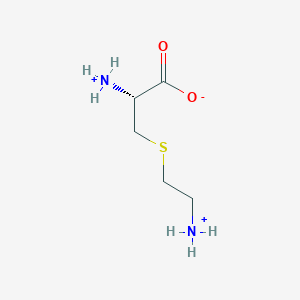

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C5H13N2O2S+ |

|---|---|

Peso molecular |

165.24 g/mol |

Nombre IUPAC |

(2R)-2-azaniumyl-3-(2-azaniumylethylsulfanyl)propanoate |

InChI |

InChI=1S/C5H12N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+1/t4-/m0/s1 |

Clave InChI |

GHSJKUNUIHUPDF-BYPYZUCNSA-O |

SMILES |

C(CSCC(C(=O)[O-])[NH3+])[NH3+] |

SMILES isomérico |

C(CSC[C@@H](C(=O)[O-])[NH3+])[NH3+] |

SMILES canónico |

C(CSCC(C(=O)[O-])[NH3+])[NH3+] |

Origen del producto |

United States |

Biosynthesis, Metabolism, and Metabolic Interconnections of Aminoethylcysteine

Pathways for Aminoethylcysteine Formation in Biological Systems

The formation of this compound in biological systems involves specific enzymatic reactions and the availability of requisite precursor molecules.

The primary enzymatic mechanism for the biogenesis of S-aminoethylcysteine involves the enzyme cystathionine-β-synthase (CBS). nih.gov This enzyme, a key player in the transsulfuration pathway, catalyzes the condensation of L-serine and cysteamine to produce S-aminoethylcysteine. nih.gov This reaction is analogous to the canonical reaction of CBS, where it condenses serine and homocysteine to form cystathionine. wikipedia.org

Another identified pathway for this compound synthesis involves pantetheine as a cysteamine donor. nih.gov Pantetheine, a normal cellular component, can be enzymatically processed to provide the cysteamine moiety for the synthesis of S-aminoethylcysteine. nih.gov This suggests a potential biological role for pantetheine beyond its established functions. nih.gov

The key precursors and substrates for the synthesis of this compound are L-serine and a donor of the aminoethylthiol group, which is typically cysteamine. nih.gov As mentioned, pantetheine can also serve as a precursor by providing the cysteamine component. nih.gov The availability of these substrates within the cellular environment is a determining factor for the endogenous formation of this compound.

| Precursor/Substrate | Role in this compound Synthesis |

| L-Serine | Provides the α-amino acid backbone of the molecule. nih.gov |

| Cysteamine | Donates the aminoethylthiol group that is attached to the serine-derived backbone. nih.gov |

| Pantetheine | Can serve as a donor of cysteamine for the synthesis of S-aminoethylcysteine. nih.gov |

Integration of this compound into Sulfur Amino Acid Metabolism

This compound is closely integrated into the central pathways of sulfur amino acid metabolism, primarily through its interaction with enzymes and intermediates of the transsulfuration pathway and its relationship with methionine and cysteine cycles.

The transsulfuration pathway is a metabolic route that interconverts homocysteine and cysteine, with cystathionine as a key intermediate. wikipedia.org The primary enzymes of this pathway are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL). researchgate.net As noted earlier, CBS is directly involved in the synthesis of this compound from L-serine and cysteamine. nih.gov This positions this compound at a critical junction in sulfur metabolism. The transsulfuration pathway's main function in mammals is the conversion of homocysteine, derived from methionine, into cysteine. nih.gov

Methionine is an essential amino acid that, upon activation to S-adenosylmethionine (SAM), serves as a universal methyl donor. nih.gov The demethylation of SAM yields S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.gov This homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine. nih.gov Cysteine itself is a semi-essential amino acid and a precursor for vital molecules like glutathione. wikipedia.orgnih.gov

The synthesis of this compound by CBS, an enzyme that utilizes homocysteine, indicates a competitive or alternative substrate relationship. The presence of cysteamine could potentially divert CBS activity towards the production of this compound, thereby influencing the flux of homocysteine towards cysteine synthesis.

| Metabolic Cycle | Key Intermediates | Connection to this compound |

| Methionine Cycle | Methionine, S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), Homocysteine nih.gov | The methionine cycle produces homocysteine, a substrate for the transsulfuration pathway where this compound synthesis can occur. nih.govnih.gov |

| Cysteine Metabolism | Cysteine, Glutathione, Taurine nih.govnih.gov | This compound synthesis is linked to cysteine metabolism through the shared transsulfuration pathway. nih.gov |

Homocysteine is a critical branch-point metabolite in sulfur amino acid metabolism. nih.gov Its fate is tightly regulated, with the two major pathways being remethylation to methionine and transsulfuration to cystathionine. nih.gov The enzyme cystathionine β-synthase is the key enzyme that commits homocysteine to the transsulfuration pathway. researchgate.net The ability of CBS to also catalyze the formation of S-aminoethylcysteine suggests a potential modulatory role for this compound or its precursors in homocysteine metabolism. nih.gov Elevated levels of homocysteine are associated with various pathological conditions, making the regulation of its metabolic fate crucial. nih.gov

Degradation and Catabolism Pathways of this compound

S-(2-Aminoethyl)-L-cysteine (AEC), also known as thialysine, is a lysine (B10760008) analogue where the methylene (B1212753) group at the 4-position is replaced by a sulfur atom. wikipedia.org Its structural similarity to lysine allows it to participate in, and often interfere with, lysine's metabolic pathways. wikipedia.orgwikipedia.org The degradation of AEC involves several enzymatic processes, leading to various metabolites.

The primary enzymatic breakdown of sulfur-containing amino acids like AEC often involves enzymes with C-S lyase activity. These enzymes cleave the carbon-sulfur bond. For instance, selenocysteine β-lyase (SCLY) is a pyridoxal 5'-phosphate-dependent enzyme that catalyzes the decomposition of selenocysteine into alanine and selenide. mdpi.com While SCLY is specific for selenocysteine, other related enzymes, such as cysteine desulfurases, can act on cysteine and its analogues. mdpi.com These enzymes can decompose L-cysteine into alanine and sulfide (B99878). mdpi.com

In the context of AEC, which is an S-substituted cysteine derivative, analogous lyase activity would lead to the cleavage of the C-S bond, releasing the aminoethyl group and leaving a cysteine backbone that can be further metabolized. For example, studies on S-(2-succino)cysteine (2SC), another cysteine derivative, have identified a specific breakdown pathway involving a novel S-(2-succino) lyase (2SL). nih.govresearchgate.net This enzyme cleaves 2SC into fumarate and cysteine. nih.govresearchgate.net This highlights a common strategy for catabolizing S-substituted cysteines through lyase-mediated cleavage.

While direct evidence for a specific AEC C-S lyase is not extensively detailed in the provided results, the degradation pathways of similar compounds strongly suggest this enzymatic mechanism. The breakdown of cysteine itself can proceed via transamination to form 3-mercaptopyruvate, which is then converted to pyruvate and hydrogen sulfide. nih.gov It is plausible that AEC could undergo a similar transamination or a direct cleavage by a C-S lyase.

Following the initial breakdown of AEC, the resulting metabolites enter various metabolic pathways. One significant metabolic fate involves the formation of ketimines. Lanthionine ketimine, for example, is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain. wikipedia.org It is formed from the condensation of cysteine and serine (or two cysteine molecules) via the enzyme cystathionine-β-synthase. wikipedia.org

A specific metabolite of AEC is the this compound ketimine decarboxylated dimer (AECK-DD). This compound has been detected in human plasma and urine, as well as in mammalian brain tissue. nih.gov AECK-DD is a natural compound with antioxidant properties and can be absorbed from the diet in mice, where it circulates in the plasma and is incorporated into the liver. nih.gov The absorption of AECK-DD is dose-dependent, and its dehydrogenated product has also been identified in plasma and liver, indicating further metabolism. nih.gov

The metabolic pathways of AEC are intertwined with general cysteine metabolism. Intracellular cysteine is a precursor for the synthesis of proteins, glutathione (GSH), hydrogen sulfide (H₂S), and taurine. researchgate.netresearchgate.net The degradation products of AEC can potentially feed into these pathways. For instance, if a C-S lyase cleaves AEC, the resulting cysteine moiety can be used for GSH synthesis or be further degraded.

Transport and Cellular Uptake Mechanisms of this compound

As a lysine analogue, the cellular uptake of this compound is primarily mediated by amino acid transporters that recognize and transport cationic amino acids like lysine. plos.orgnih.gov

Studies have identified specific transporters responsible for the uptake of lysine and its analogues. The Amino Acid-Polyamine-Organocation (APC) superfamily is a major group of secondary active transporters for amino acids found across various organisms. nih.gov In mammals, these transporters are crucial for processes like macrophage activation and proliferation. nih.gov

Research in Trypanosoma brucei has identified TbAAT16-1 as a high-affinity and highly selective L-lysine transporter. plos.orgnih.gov Competition assays showed that only L-lysine and thialysine (AEC) were effective in competing for L-lysine uptake, indicating that AEC is a substrate for this transporter. plos.orgnih.gov In mammalian cells, cationic amino acids are transported by systems that facilitate the uptake of amino acids like arginine and lysine. plos.org

The L-type amino acid transporter 1 (LAT1), part of the system L family, is another important transporter, though it is more specific for large neutral amino acids. researchgate.netresearchgate.net However, the broad substrate specificity of some amino acid transporters means that AEC could potentially be a substrate for multiple transporters that handle basic or neutral amino acids, depending on the cell type and physiological conditions. mdpi.com The uptake of cysteine and its related compounds is critical for maintaining intracellular antioxidant levels, such as glutathione. nih.gov

The efficiency of transporter-mediated uptake is described by Michaelis-Menten kinetics, characterized by the parameters Km (the substrate concentration at half-maximal transport velocity) and Vmax (the maximum transport velocity). nih.govnih.govresearchgate.net

For the high-affinity lysine transporter TbAAT16-1 in T. brucei, the Km for L-lysine was determined to be 4.3 ± 0.5 μM. plos.orgnih.gov Given that thialysine (AEC) competes with lysine for this transporter, its transport kinetics would be expected to be in a similar range, reflecting a high affinity. plos.orgnih.gov

Kinetic studies of amino acid transport across the blood-brain barrier in rats have shown that the apparent affinity (1/Km) is related to the hydrophobicity of the amino acid's side chain. nih.gov While specific Km and Vmax values for AEC transport in mammalian cells were not detailed in the search results, the general principles of transporter kinetics apply. The Vmax is dependent on the number of transporter proteins on the cell surface, while the Km reflects the affinity of the substrate for the transporter's binding site. researchgate.netresearchgate.net For example, studies on cystine transport in rat brain synaptosomes identified a low-affinity, sodium-dependent mechanism with a Km of 473 ± 146 μM. nih.gov The transport kinetics of AEC would likely vary depending on the specific transporter involved and the tissue type.

Kinetic Parameters of Related Amino Acid Transporters

| Transporter / System | Substrate | Km (μM) | Organism / System |

|---|---|---|---|

| TbAAT16-1 | L-lysine | 4.3 ± 0.5 | Trypanosoma brucei |

| TbAAT5-3 | L-arginine | 3.6 ± 0.4 | Trypanosoma brucei |

| System XAG- | L-cystine | 473 ± 146 | Rat Brain Synaptosomes |

Molecular Mechanisms of Action and Enzyme Interactions of Aminoethylcysteine

Aminoethylcysteine as an Enzyme Inhibitor or Substrate Analog

As a lysine (B10760008) analog, this compound serves as a valuable biological probe for studying enzyme mechanisms. Its primary mode of action involves acting as either a competitive inhibitor or a substrate analog for enzymes that recognize L-lysine. This mimicry allows it to deceive cellular machinery, leading to the disruption of amino acid metabolism and protein synthesis. wikipedia.org For instance, AEC is recognized by lysyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of lysine, leading to the formation of non-functional proteins. It also acts as an alternative substrate for enzymes like lysine 2,3-aminomutase, although it is processed much less efficiently than the natural substrate, L-lysine.

Competitive inhibition occurs when an inhibitor molecule, which structurally resembles the enzyme's natural substrate, binds to the active site and prevents the substrate from binding. This compound functions as a classic competitive inhibitor for several lysine-dependent enzymes. The inhibitory effect is typically reversible and can be overcome by increasing the concentration of the natural substrate, L-lysine.

This mechanism is evident in its interaction with enzymes of the lysine biosynthetic pathway. For example, this compound acts as a competitive inhibitor of Dihydrodipicolinate Synthase (DHPS), a key enzyme in this pathway. In Bacillus subtilis, AEC exhibits an IC₅₀ value of 0.5 mM for DHPS. Furthermore, while it can be recognized by lysine 2,3-aminomutase, it acts as a strong competitive inhibitor with respect to L-lysine for this enzyme. The reversal of AEC-induced growth inhibition in bacteria by the addition of L-lysine to the growth medium further substantiates its role as a competitive antagonist.

The interaction of this compound with cellular machinery involves a form of covalent modification, although not typically through irreversible inactivation of an enzyme's active site. The most significant covalent modification mediated by AEC is its incorporation into proteins. Lysyl-tRNA synthetase, the enzyme responsible for attaching lysine to its corresponding tRNA for protein synthesis, mistakenly recognizes AEC and incorporates it into growing polypeptide chains. This results in the synthesis of faulty, non-functional proteins, a process that contributes to AEC's cytotoxic effects. wikipedia.org

While this involves the formation of covalent peptide bonds, it differs from classic irreversible inhibitors that form a covalent bond directly with the enzyme's active site to permanently disable it. Research involving the intentional chemical insertion of AEC into an enzyme's active site, by first replacing a key lysine with cysteine and then modifying the cysteine with bromoethylamine, has been used to probe enzyme function. nih.gov For example, this technique was used to demonstrate that an engineered 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, with AEC covalently installed in its active site, retained high catalytic activity, highlighting the precise structural requirements for catalysis. nih.gov Similarly, an active-site lysine in thermostable aspartate aminotransferase was replaced with a chemically modified cysteine to yield an S-(beta-aminoethyl)cysteine residue, which restored partial enzyme activity. nih.gov These studies use AEC as a tool for covalent modification to understand enzyme mechanisms, rather than describing a natural mechanism of irreversible inhibition by AEC. nih.govnih.gov

Allosteric modulation involves the regulation of an enzyme's activity by a molecule binding to a site other than the active site, known as an allosteric site. This binding event causes a conformational change in the enzyme that alters its catalytic efficiency. Currently, there is no direct evidence to suggest that this compound functions as a classical allosteric modulator of protein enzymes. Its known inhibitory mechanisms are primarily based on its structural mimicry of lysine, leading to competition at the enzyme's active site (orthosteric inhibition).

Specific Enzyme Targets and Their Modulation by this compound

This compound's action as a lysine antimetabolite means it can interact with a range of enzymes that bind or process lysine. These interactions are central to its biological effects, which include growth inhibition in various microorganisms.

| Enzyme Target | Organism Example | Effect of this compound |

| Lysyl-tRNA synthetase | Escherichia coli | Acts as a substrate analog, leading to its incorporation into proteins. |

| Dihydrodipicolinate Synthase (DHPS) | Bacillus subtilis | Competitive inhibitor. |

| Aspartate Kinase (AK) | Various Bacteria | Acts as a feedback inhibitor (mimicking lysine); regulates gene expression via the lysC riboswitch. |

| Lysine 2,3-aminomutase | - | Acts as both a poor substrate and a strong competitive inhibitor. |

| Aspartate aminotransferase | Bacillus sp. | Can functionally replace the active-site lysine after experimental covalent insertion. nih.gov |

| HMG-CoA Reductase | Pseudomonas mevalonii | Can functionally replace the active-site lysine after experimental covalent insertion. nih.gov |

The lysine biosynthetic pathway is a primary target for this compound's inhibitory action, particularly in bacteria and plants where this pathway is essential. nih.gov By interfering with key enzymes in this pathway, AEC disrupts the production of lysine, a critical component for protein synthesis. This inhibition is a key reason why AEC is used as a selection agent in biotechnology to isolate mutant strains that overproduce lysine, as these mutants often have developed resistance to AEC's inhibitory effects. The two primary enzyme targets within this pathway are aspartate kinase and dihydrodipicolinate synthase. researchgate.net

Aspartate kinase (AK) catalyzes the first committed step in the biosynthesis of the aspartate family of amino acids, which includes lysine, threonine, and methionine. wikipedia.org In many bacteria, the activity of AK is tightly regulated by feedback inhibition from these end-product amino acids. wikipedia.orgwikipedia.org There are often multiple isozymes of AK, each regulated by a different amino acid. wikipedia.orgwikipedia.org

Interactions with Lysine Biosynthesis Enzymes

Dihydrodipicolinate Synthase Inhibition

S-(2-Aminoethyl)-L-cysteine (AEC), also known as thialysine, is a structural analog of lysine where the methylene (B1212753) group at the 4-position is replaced by a sulfur atom. Despite this structural similarity, AEC has been found to be a significantly poorer inhibitor of dihydrodipicolinate synthase (DHDPS) compared to lysine itself. DHDPS is a key enzyme in the lysine biosynthetic pathway in bacteria and plants, catalyzing the first committed step. The enzyme is subject to feedback regulation by lysine, which binds to allosteric sites on the enzyme, distinct from the active site.

Research has shown that while lysine effectively inhibits DHDPS, the substitution of the γ-methylene group with sulfur in AEC diminishes its inhibitory activity. This suggests that the precise geometry and electronic properties of the lysine side chain are crucial for effective binding to the allosteric sites and subsequent inhibition of the enzyme.

Other Enzymes in Lysine Metabolic Pathways

Beyond its interaction with DHDPS, S-Aminoethyl-L-cysteine is known to inhibit lysine 2,3-aminomutase. wikipedia.org This enzyme is involved in a less common pathway of lysine catabolism. The inhibitory effect on this aminomutase highlights the ability of AEC to interfere with lysine metabolism at different points, not just its biosynthesis.

Impact on Enzymes of Sulfur Metabolism

S-(2-Aminoethyl)-L-cysteine's interaction with sulfur metabolism enzymes is multifaceted due to its structure as a cysteine derivative. It has been investigated as a potential inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the transsulfuration pathway which generates hydrogen sulfide (B99878) (H₂S) from cysteine. researchgate.net

Conversely, S-aminoethylcysteine can be synthesized by cystathionine-beta-synthase (CBS), another key enzyme in the transsulfuration pathway. CBS can catalyze the reaction between L-serine and cysteamine to produce S-aminoethylcysteine, indicating that AEC can act as a substrate for this enzyme. nih.gov This dual role as both a potential inhibitor and a product of enzymes in the same pathway underscores the complex effects of AEC on sulfur metabolism.

Table 1: Interaction of S-(2-Aminoethyl)-L-cysteine with Enzymes of Sulfur Metabolism

| Enzyme | Interaction Type | Outcome |

|---|---|---|

| Cystathionine γ-lyase (CSE) | Potential Inhibitor | Under investigation |

| Cystathionine β-synthase (CBS) | Substrate | Synthesis of S-aminoethylcysteine |

Effects on Enzymes Involved in One-Carbon Metabolism

Currently, there is a lack of specific research detailing the direct effects of S-(2-Aminoethyl)-L-cysteine on the key enzymes of one-carbon metabolism. This metabolic pathway is crucial for the transfer of one-carbon units and is interconnected with both amino acid and nucleotide metabolism. While the sulfur-containing nature of AEC suggests potential interactions, direct inhibitory or modulatory effects on enzymes such as methylene tetrahydrofolate reductase (MTHFR) or methionine synthase have not been extensively reported in the available scientific literature.

Mechanism-Based Inactivation by this compound

Mechanism-based inactivation, also known as suicide inhibition, is a process where an enzyme converts a substrate into a reactive intermediate that then irreversibly inactivates the enzyme. This type of inhibition is characterized by its time- and concentration-dependency and is often irreversible. nih.govnih.gov While S-(2-Aminoethyl)-L-cysteine is known to inhibit certain enzymes, there is currently no substantial evidence in the scientific literature to classify it as a mechanism-based inactivator for any specific enzyme. nih.govnih.gov The known inhibitory actions of AEC appear to follow other mechanisms of inhibition, such as competitive or non-competitive binding.

Stereochemical Considerations in Enzyme-Aminoethylcysteine Interactions

The stereochemistry of S-(2-Aminoethyl)-L-cysteine is a critical factor in its interactions with enzymes. As an analog of L-lysine and a derivative of L-cysteine, the "L" configuration at the α-carbon is crucial for its biological activity. This specific stereoisomer is the one recognized by the active and allosteric sites of enzymes that normally bind L-lysine or L-cysteine.

The importance of stereochemistry is highlighted in studies where S-(2-Aminoethyl)-L-cysteine was used to replace an essential lysine residue in the active site of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. The resulting mutant enzyme retained significant catalytic activity, demonstrating that the precise positioning of the positive charge on the aminoethyl side chain, dictated by the L-stereochemistry of the backbone, is essential for its function. This indicates that the spatial arrangement of the functional groups of AEC is vital for it to mimic the natural substrate or residue and interact effectively with the enzyme's binding pocket.

Cellular and Subcellular Effects of Aminoethylcysteine in Model Systems

Impact on Microbial Growth and Metabolic Regulation

S-(2-aminoethyl)-L-cysteine (AEC), a structural analog of L-lysine, exerts significant influence on the growth and metabolic pathways of various microorganisms. Its primary mechanism of action involves mimicking lysine (B10760008) to interfere with the regulatory circuits of amino acid biosynthesis.

The toxicity of AEC to microbial cells has been exploited as a powerful selection tool for isolating mutants that overproduce lysine. nih.gov Wild-type microorganisms typically exhibit feedback inhibition of lysine biosynthesis, where high levels of lysine shut down its own production pathway. AEC can mimic this effect, inhibiting growth even when lysine levels are low. Consequently, mutants that are resistant to AEC often have alterations in the enzymes that are normally sensitive to lysine feedback inhibition, leading to the overproduction of lysine. nih.govnih.gov

In the bacterium Brevibacterium flavum, AEC alone shows a weak inhibitory effect on growth; however, this inhibition is significantly enhanced in the presence of threonine. nii.ac.jp The addition of L-lysine can counteract these inhibitory effects, demonstrating the competitive nature of their interaction within the cell. nii.ac.jp

In the yeast Saccharomyces cerevisiae, mutants resistant to AEC have been selected that produce 3 to 17 times more lysine than the wild-type strain. nih.gov These mutants exhibit resistance not only to AEC but also to high concentrations of lysine and α-aminoadipate. nih.gov The overproduction of lysine in at least one of these mutants was attributed to a loss of repression of homocitrate synthase, a key enzyme in the lysine biosynthetic pathway. nih.gov This conventional breeding strategy, using AEC resistance, has been a traditional method for developing lysine-overproducing yeast strains. nih.gov

| Organism | Selection Method | Observed Effect | Mechanism of Lysine Overproduction | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | Resistance to S-2-aminoethyl-L-cysteine (AEC) | Produces 3 to 17 times more lysine than wild-type | Loss of repression of homocitrate synthase | nih.gov |

| Brevibacterium flavum | Resistance to AEC and threonine | Growth inhibition by AEC is reversed by L-lysine | Implied alteration in lysine feedback inhibition pathway | nii.ac.jp |

AEC directly modulates the biosynthesis of amino acids, primarily by targeting the lysine pathway. In Saccharomyces cerevisiae, AEC-resistant mutants show specific effects on the lysine biosynthetic pathway, with no significant impact on the pathways for other amino acids. nih.gov This specificity highlights its role as a lysine analog.

Microorganisms have developed mechanisms to counteract the toxic effects of AEC. The bacterium Corynebacterium glutamicum, for instance, possesses the aecD gene, which encodes a C-S lyase. dntb.gov.ua This enzyme has α,β-elimination activity that specifically degrades aminoethylcysteine, providing a direct detoxification pathway. dntb.gov.ua

Effects on Eukaryotic Cell Metabolism and Homeostasis (Non-Clinical)

In eukaryotic model systems, this compound has been shown to affect amino acid balance and transport, leading to physiological changes.

Studies using a barley mutant (Hordeum vulgare L. cv. Bomi) resistant to AEC provide insight into its effects on plant cell metabolism. In the AEC-resistant mutant R906, the uptake of both [3H]AEC and [3H]lysine by the roots was significantly reduced to about one-third of that observed in the parent variety. nih.gov However, the uptake of [3H]leucine was unaffected, suggesting that the mutation altered a transport system specific to lysine and its analog, AEC. nih.gov

When grown in the presence of AEC, the concentration of the compound within the resistant R906 plants was lower than in the parent variety. nih.gov A significant finding from this research is that AEC is incorporated into proteins, which may be a primary reason for its growth-inhibitory effects, rather than it acting solely as a false-feedback inhibitor of lysine biosynthesis in this eukaryote. nih.gov

| Barley Variety | Condition | Observation | Reference |

|---|---|---|---|

| Bomi (Parent) | Grown with 0.25 mM AEC | Normal uptake of lysine and AEC | nih.gov |

| R906 (AEC-Resistant Mutant) | Grown with 0.25 mM AEC | Uptake of [3H]AEC and [3H]lysine by roots is 33% and 32% of parent, respectively | nih.gov |

| R906 (AEC-Resistant Mutant) | Grown with 0.25 mM AEC | Uptake of [3H]leucine is the same as the parent | nih.gov |

The introduction of AEC into eukaryotic cells can disrupt key metabolic processes. In mammalian cell cultures, AEC has been observed to affect the multiplication of viruses such as the Mengovirus and Vesicular stomatitis Indiana virus. nih.gov This suggests that AEC interferes with cellular metabolic pathways that are essential for viral replication, such as the synthesis of proteins and nucleic acids. nih.gov

Furthermore, mammalian tissues possess the enzymatic machinery to synthesize AEC. S-aminoethylcysteine can be produced from L-serine and cysteamine by the enzyme cystathionine-beta-synthase. nih.gov Pantetheine, a common cellular component, can serve as an efficient cysteamine donor for this synthesis. nih.gov The existence of a synthesis pathway for AEC implies that it can be integrated into the cell's metabolic network, potentially perturbing the homeostasis of sulfur-containing amino acids and related pathways. The incorporation of AEC into proteins is a direct perturbation of the protein synthesis pathway, potentially leading to the formation of non-functional or misfolded proteins. nih.gov

Molecular Responses to this compound Exposure

Cells exhibit specific molecular responses to cope with exposure to this compound. In microorganisms, a direct enzymatic defense mechanism has been identified. The aecD gene in Corynebacterium glutamicum encodes a C-S lyase that actively degrades AEC, representing a specific detoxification response to the compound. dntb.gov.ua

In eukaryotes, the response can be linked to alterations in transport systems. The resistance of the barley mutant R906 is associated with a reduction in the transport of AEC and lysine into root cells, pointing to a molecular change in a specific amino acid transporter. nih.gov The incorporation of an amino acid analog like AEC into cellular proteins can trigger stress responses. nih.gov Misfolded or non-functional proteins resulting from such misincorporation are typically targeted by molecular chaperones, such as heat shock proteins, and cellular degradation machinery. While direct evidence linking AEC to the induction of heat shock proteins was not found in the reviewed literature, the modification of proteins by incorporating analogs is a known cellular stressor that often elicits such responses.

The metabolism of cysteine and its analogs is closely tied to the cellular redox state. Cysteine residues in proteins are primary targets of reactive oxygen species (ROS), and their oxidation state can act as a sensor for oxidative stress, triggering various signaling cascades. nih.govmdpi.com Exposure to a cysteine analog could potentially perturb the cellular "thiolstat," the balance of thiol-redox states, leading to a broader oxidative stress response. mdpi.com

Gene Expression Profiling in Response to this compound

Exposure to this compound triggers distinct changes in the transcriptional landscape of cells as they adapt to the stress induced by the lysine analog. Studies in the yeast Saccharomyces cerevisiae have been particularly insightful. In experiments involving adaptive laboratory evolution, yeast strains cultured to develop resistance to AEC exhibit a hyperactivation of the Retrograde (RTG) Response pathway. nih.govnih.gov This signaling cascade communicates mitochondrial dysfunction to the nucleus, leading to the transcriptional reprogramming of genes involved in metabolism.

Key genes that are upregulated as part of this response include those that help the cell bypass mitochondrial defects and synthesize necessary metabolites. nih.gov For instance, the expression of CIT2, which encodes a peroxisomal citrate synthase, is markedly increased. nih.gov This enzyme is crucial for the glyoxylate cycle, which allows the cell to produce metabolic intermediates for biosynthesis when mitochondrial function is compromised. nih.gov Similarly, the expression of DLD3, another gene regulated by the Retrograde Response, is also elevated. nih.gov Furthermore, AEC-resistant phenotypes are associated with increased expression of genes within the lysine biosynthesis (LYS) pathway, as the cell attempts to overcome the inhibitory effects of the analog by increasing the production of natural lysine. nih.gov

Table 1: Genes with Altered Expression in Response to this compound-Induced Stress in S. cerevisiae

| Gene | Function | Observed Change in Expression | Associated Pathway |

|---|---|---|---|

| CIT2 | Peroxisomal citrate synthase | Upregulated | Retrograde (RTG) Response |

| DLD3 | D-lactate dehydrogenase (cytochrome) | Upregulated | Retrograde (RTG) Response |

| LYS Genes | Enzymes for lysine biosynthesis | Upregulated | Amino Acid Biosynthesis |

Protein Synthesis Modulation and Regulatory Mechanisms

This compound is recognized as a potent inhibitor of protein synthesis. wikipedia.orgnih.gov Its structural similarity to lysine allows it to be mistakenly recognized by lysyl-tRNA synthetase, the enzyme that charges tRNA molecules with lysine. The resulting AEC-tRNALys is then delivered to the ribosome and incorporated into the nascent polypeptide chain. This incorporation is a key mechanism of its cytotoxic action. The presence of AEC in place of lysine can disrupt protein structure, folding, and function, leading to the synthesis of aberrant proteins.

This process can also interfere with the mechanics of translation itself. The incorporation of an amino acid analog can lead to the slowing or complete arrest of the ribosome on the mRNA template, an event known as ribosome stalling. nih.govplos.orgemerginginvestigators.org This stalling can trigger cellular quality control pathways, but persistent stalling ultimately contributes to the global inhibition of protein synthesis.

In human Jurkat T cells, a model for acute leukemia, treatment with thialysine (AEC) leads to a significant reduction in the protein levels of several key regulators of the cell cycle. biomol.com This effect demonstrates a specific consequence of the broader inhibition of protein synthesis, where the availability of critical, short-lived regulatory proteins is diminished, thereby halting cell cycle progression. biomol.com The decline in these proteins is a direct outcome of modulated protein synthesis and is linked to the cytotoxic effects of the compound. biomol.com

Table 2: Effect of this compound (Thialysine) on Cell Cycle Regulatory Protein Levels in Jurkat T Cells

| Protein | Protein Class | Function | Observed Effect on Protein Level |

|---|---|---|---|

| cdk4 | Cyclin-Dependent Kinase | G1 phase progression | Significant Decline |

| cdk6 | Cyclin-Dependent Kinase | G1 phase progression | Significant Decline |

| cdc2 (CDK1) | Cyclin-Dependent Kinase | G2/M transition | Significant Decline |

| Cyclin A | Cyclin | S and G2/M progression | Significant Decline |

| Cyclin B1 | Cyclin | G2/M transition | Significant Decline |

| Cyclin E | Cyclin | G1/S transition | Significant Decline |

Cellular Signaling Pathways Affected by this compound

The cellular stress induced by this compound activates specific signaling pathways that mediate the cell's response. As mentioned, one of the most clearly defined pathways affected by AEC is the Retrograde (RTG) Response in yeast. nih.govnih.gov This pathway is a sensor for mitochondrial integrity and function. Whole-genome sequencing of AEC-resistant yeast mutants revealed specific point mutations in the Rtg2 gene, a key activator of the RTG pathway. nih.gov The RTG pathway is normally repressed by the Target of Rapamycin (TOR) complex when nitrogen sources are plentiful, indicating that AEC can induce a signaling state that mimics nutrient limitation or mitochondrial stress, thereby overriding TOR-mediated repression. nih.gov

In mammalian cells, AEC has been shown to trigger a distinct stress response pathway leading to programmed cell death. In human Jurkat T cells, AEC induces apoptosis through a mitochondria-dependent signaling cascade. biomol.com This intrinsic apoptotic pathway is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn leads to the activation of caspase-9 and the executioner caspase-3, culminating in DNA fragmentation and cell death. biomol.com The activation of this pathway highlights how the disruption of protein synthesis and the generation of cellular stress by AEC can be transduced into a definitive cell fate decision.

Aminoethylcysteine As a Research Tool and Biochemical Probe

Utilization in the Study of Amino Acid Biosynthesis Pathways

Aminoethylcysteine has been instrumental in dissecting the regulatory mechanisms of amino acid biosynthesis, particularly the aspartate-derived pathway leading to lysine (B10760008), threonine, methionine, and isoleucine.

This compound acts as a lysine analog and can mimic the feedback inhibition of key enzymes in the lysine biosynthetic pathway. A primary target of this feedback regulation is dihydrodipicolinate synthase (DHDPS), the first enzyme committed to lysine biosynthesis. While a much poorer inhibitor than lysine itself, the inhibitory action of this compound on DHDPS has been a critical element in studying the allosteric regulation of this enzyme. For instance, studies on DHDPS have utilized this compound to understand the structural and chemical properties of inhibitors that lead to the feedback regulation of the lysine biosynthesis pathway usask.ca. The ability of this compound to compete with lysine for binding to the allosteric site of DHDPS, albeit with lower affinity, provides a means to probe the structural requirements for inhibitor binding and to identify key residues involved in the allosteric regulation of the enzyme usask.canih.gov.

The toxicity of this compound to wild-type cells, primarily through the inhibition of protein synthesis and key metabolic enzymes, has been effectively leveraged to isolate regulatory mutants that overproduce lysine. By selecting for mutants that are resistant to the growth-inhibiting effects of this compound, researchers have successfully identified strains with alterations in the feedback regulation of the lysine biosynthetic pathway.

These resistant mutants often possess a mutated form of a key regulatory enzyme, such as aspartate kinase or dihydrodipicolinate synthase, that is no longer sensitive to feedback inhibition by lysine or its analogs like this compound. This leads to the continuous synthesis and subsequent overproduction of lysine. This strategy has been widely applied in industrial microbiology to develop high-yield lysine-producing strains of bacteria such as Corynebacterium glutamicum and Arthrobacter globiformis scispace.comresearchgate.net. For example, a mutant strain of Arthrobacter globiformis, AECrVI, when grown under optimal conditions, yielded 36 g of lysine per liter nih.gov. Similarly, the use of this compound as a selective agent has facilitated the isolation of maize mutants with a lysine-insensitive DHDPS, a significant step towards improving the nutritional value of crops nih.govresearchgate.net. The selection of temperature-sensitive mutants of Chinese hamster lung cells with defects in protein synthesis has also been achieved using this compound nih.gov.

| Organism | Mutant Strain | Selection Agent | Observed Phenotype | Lysine Yield | Reference |

|---|---|---|---|---|---|

| Arthrobacter globiformis | AECrVI | S-(2-Aminoethyl)-L-cysteine | Resistance to AEC, Homoserine auxotroph | 36 g/L | scispace.comnih.gov |

| Brevibacterium flavum | AEC-resistant mutant | S-(2-Aminoethyl)-L-cysteine | Deregulation of aspartate kinase | Increased lysine production | researchgate.net |

| Maize | DHPS mutants | S-(2-Aminoethyl)-L-cysteine | Lysine-insensitive DHPS activity | Not specified | nih.govresearchgate.net |

Application in Enzyme Mechanism Research

The unique structural and chemical properties of this compound make it a valuable probe for investigating the mechanisms of enzyme action, particularly for enzymes that utilize lysine in their active sites.

This compound has been ingeniously used to probe the architecture and catalytic mechanisms of enzyme active sites. A notable example is the study of Pseudomonas mevalonii 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. In this enzyme, a specific lysine residue (Lysine 267) was proposed to act as a general acid/base in the catalytic mechanism. To test this hypothesis, researchers replaced this lysine with cysteine via site-directed mutagenesis and then chemically modified the cysteine with bromoethylamine to generate an this compound residue at that position. The resulting mutant enzyme, with this compound in place of the crucial lysine, exhibited high catalytic activity. This demonstrated that the precise positioning of a positive charge, provided by the aminoethyl group of this compound, is essential for catalysis, thereby confirming the role of the original lysine residue nih.gov. This approach of "chemical rescue" using this compound provides a powerful strategy for elucidating the roles of specific amino acid residues in enzyme function.

Kinetic studies using this compound and its derivatives as substrates or inhibitors have provided valuable insights into enzyme specificity and catalytic efficiency. For instance, a steady-state kinetic analysis of the trypsin-catalyzed hydrolysis of Nα-benzoyl-S-2-aminoethyl-l-cysteinamide has been conducted. Trypsin, a serine protease, typically cleaves peptide bonds C-terminal to lysine and arginine residues. By comparing the kinetic parameters for the hydrolysis of the this compound derivative with those of the corresponding lysine and arginine derivatives, researchers were able to quantify the impact of the sulfur substitution on substrate binding and catalysis nih.govresearchgate.net. At pH 8.0, the Michaelis constant (Km) for the this compound derivative was similar to that of the lysine derivative, indicating comparable binding affinity. However, the catalytic rate constant (kcat) was significantly lower, demonstrating that the subtle structural difference between this compound and lysine has a profound effect on the catalytic efficiency of trypsin researchgate.net.

| Substrate | Km (app) (x 10⁻³ M) | kcat (sec⁻¹) | Relative Rate of Cleavage (pH 9.0) | Reference |

|---|---|---|---|---|

| Nα-Benzoyl-L-arginamide | 2.5 | 2.8 | 100 | researchgate.net |

| Nα-Benzoyl-L-lysinamide | 4.6 | 1.9 | 40 | researchgate.net |

| Nα-Benzoyl-S-2-aminoethyl-L-cysteinamide | 4.3 | 0.33 | 7 | researchgate.net |

Use in Investigating Cellular Metabolic Regulation

This compound serves as a valuable tool for investigating the intricate network of cellular metabolic regulation. Its ability to perturb specific metabolic pathways allows researchers to observe the downstream consequences and uncover regulatory connections.

The biosynthesis of this compound itself is linked to cellular metabolism. It can be synthesized from L-serine and cysteamine by the enzyme cystathionine-beta-synthase, and pantetheine, a common cellular component, can serve as an efficient cysteamine donor for its synthesis nih.gov. This connection to central metabolic pathways suggests that fluctuations in the levels of these precursors could influence the endogenous production of this compound and its metabolic products.

Furthermore, because this compound is a lysine analog, its introduction into a biological system can impact metabolic pathways that are regulated by lysine levels. This includes not only lysine biosynthesis but also pathways that utilize lysine as a precursor or are regulated by lysine-dependent post-translational modifications. The cellular response to this compound can therefore provide insights into how cells sense and respond to changes in amino acid availability and maintain metabolic homeostasis. While direct studies using this compound as a probe for broader metabolic regulation are still emerging, its established role in disrupting lysine-related pathways makes it a promising tool for future investigations into the interconnectedness of cellular metabolism.

Studies of Feedback Inhibition and Repression

This compound has been instrumental in elucidating the mechanisms of feedback inhibition and repression in amino acid biosynthetic pathways, particularly for lysine. Allosteric regulation is a fundamental cellular control mechanism where the end product of a pathway inhibits an early enzyme in that same pathway to maintain homeostasis. nih.gov AEC, by mimicking lysine, can trigger these negative feedback loops, helping researchers to identify and characterize the enzymes and regulatory elements involved.

One of the primary targets for AEC-mediated feedback inhibition is Dihydrodipicolinate Synthase (DHPS), a key enzyme in the lysine biosynthesis pathway. AEC acts as a competitive inhibitor of DHPS, disrupting the normal production of lysine. The inhibitory concentration of AEC can vary between organisms. For instance, in Bacillus subtilis, AEC exhibits a 50% inhibitory concentration (IC₅₀) of 0.5 mM for DHPS. This inhibitory action has been observed across various species, including bacteria like Escherichia coli and Brevibacterium flavum, as well as in plants such as maize and rice.

In addition to direct enzyme inhibition, AEC is used to study genetic repression mechanisms. It can bind to lysine-responsive riboswitches, which are RNA elements in the messenger RNA (mRNA) of genes that control their own expression. The binding of AEC to the lysC riboswitch, which regulates the gene for aspartate kinase (another crucial enzyme in lysine biosynthesis), mimics the effect of high lysine concentrations. This interaction triggers a conformational change in the RNA, leading to the downregulation of lysC gene expression and a subsequent reduction in lysine synthesis.

The growth inhibitory effects of AEC, often enhanced in the presence of other amino acids like threonine in Brevibacterium flavum, underscore the complex regulation of amino acid biosynthesis and have been exploited to select for mutant strains with deregulated, feedback-resistant enzymes.

Table 1: Examples of this compound (AEC) in Feedback Inhibition Studies

| Target Enzyme/Element | Organism | Effect of AEC | Research Application |

|---|---|---|---|

| Dihydrodipicolinate Synthase (DHPS) | Bacillus subtilis | Competitive inhibition (IC₅₀ = 0.5 mM) | Studying feedback inhibition mechanisms |

| Aspartate Kinase | Escherichia coli | Feedback inhibition | Investigating allosteric regulation nih.gov |

Exploration of Metabolite Homeostasis

Metabolite homeostasis is the process by which cells maintain a stable internal environment and a balanced concentration of metabolites. AEC serves as a chemical probe to challenge and investigate the homeostatic mechanisms related to amino acid metabolism. By introducing AEC into a biological system, researchers can create a state of pseudo-lysine excess, which triggers cellular responses aimed at restoring balance.

The antagonistic properties of AEC are central to these studies. AEC competes with lysine for binding to lysyl-tRNA synthetase, the enzyme that charges tRNA molecules with lysine for protein synthesis. Inhibition of this enzyme disrupts protein synthesis, a condition that cells must counteract to survive. wikipedia.org By observing how different organisms respond to AEC-induced disruption, scientists can gain insights into the robustness and adaptability of their metabolic networks.

Furthermore, the use of AEC helps to uncover the interconnectedness of metabolic pathways. The synergistic inhibition of bacterial growth by AEC and threonine, for example, points to a coordinated regulation of the aspartate family of amino acids, which includes lysine, threonine, methionine, and isoleucine. nih.gov Studying how cells manage the disruption caused by AEC allows for a deeper understanding of the signaling and regulatory pathways that govern nutrient sensing and maintain the delicate balance of essential metabolites.

Development of this compound Analogs for Targeted Research

Building upon the foundational research using AEC, scientists have developed and utilized its analogs for more specific and targeted investigations. These efforts range from creating derivatives with new functionalities to incorporating AEC itself into proteins as a substitute for lysine to probe enzyme mechanisms.

One such derivative is the this compound ketimine decarboxylated dimer (AECK-DD), a natural compound identified as having significant antioxidant capabilities. Research has demonstrated that AECK-DD is an effective scavenger of reactive oxygen and nitrogen species, including hydrogen peroxide and superoxide. This line of research explores functionalities beyond the simple mimicry of lysine. Another derivative, S-aminoethylcysteine ketimine, can be synthesized from AEC using enzymes like transaminases or L-amino acid oxidase found in mammalian tissues. nih.gov

A powerful technique for targeted research involves site-directed mutagenesis combined with chemical derivatization to replace a specific lysine residue within an enzyme with AEC. This approach was used to investigate the role of lysine 267 in the active site of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase from Pseudomonas mevalonii. nih.gov After replacing lysine 267 with a cysteine residue, researchers chemically modified the cysteine with bromoethylamine to create an AEC residue at that position. nih.gov The resulting mutant enzyme (K267AEC) exhibited high catalytic activity, demonstrating that the precise positioning of a positive charge, which AEC provides, is essential for the enzyme's function. nih.gov In contrast, replacing the lysine with other amino acids like alanine, histidine, or arginine resulted in an inactive enzyme. nih.gov This innovative use of AEC as a molecular probe provides definitive evidence for the functional role of specific amino acid residues in catalysis.

Table 2: this compound Analogs and Derivatives in Research

| Analog/Derivative | Method of Development | Research Application | Key Finding |

|---|---|---|---|

| This compound (AEC) residue at a specific protein site | Site-directed mutagenesis followed by chemical derivatization of a cysteine residue nih.gov | Probing the active site of HMG-CoA reductase nih.gov | Demonstrated the critical requirement for a precisely positioned positive charge for enzyme catalysis nih.gov |

| This compound Ketimine Decarboxylated Dimer (AECK-DD) | Identified as a natural compound | Investigating antioxidant properties | Acts as an effective scavenger of reactive oxygen and nitrogen species |

| S-aminoethylcysteine ketimine | Enzymatic synthesis from AEC using transaminases or L-amino acid oxidase nih.gov | Studying metabolic pathways and enzyme function nih.gov | Can be produced from its precursor, AEC, by mammalian enzymes nih.gov |

Advanced Analytical and Methodological Approaches for Aminoethylcysteine Research

Chromatographic Techniques for Detection and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, enabling the separation and quantification of individual components from complex mixtures. For Aminoethylcysteine, both high-performance liquid chromatography and gas chromatography-mass spectrometry are instrumental.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds like amino acids and their derivatives. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of this compound, reversed-phase HPLC is a commonly employed mode. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. The retention of this compound is influenced by its polarity; as a polar compound, it will have a shorter retention time on a C18 column compared to nonpolar compounds.

Detection of this compound in HPLC can be achieved through various methods. Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (around 200-210 nm) is possible but may suffer from interference from other components in the sample matrix hmdb.canih.gov. To enhance sensitivity and selectivity, pre-column or post-column derivatization with a UV-absorbing or fluorescent tag is a common strategy. Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) react with the primary amine groups of this compound, yielding a highly fluorescent derivative that can be detected with high sensitivity nih.gov. A method for the determination of cysteine and related aminothiols involves treatment with 1,1'-thiocarbonyldiimidazole (TCDI), which reacts with both the amino and thiol groups to form stable cyclic dithiocarbamates with intense UV absorption, a technique that could be adapted for this compound researchgate.netnih.gov.

Table 1: Illustrative HPLC Parameters for this compound Analysis (Adapted from Cysteine and Aminothiol Methods)

| Parameter | Condition | Source |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | longdom.org |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | sielc.com |

| Mobile Phase B | Acetonitrile | sielc.com |

| Gradient | Linear gradient from 5% to 60% Mobile Phase B over 20 minutes | sielc.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Column Temperature | 25 °C | longdom.org |

| Detection | UV at 210 nm (underivatized) or Fluorescence (derivatized) | nih.govlongdom.org |

| Injection Volume | 20 µL | longdom.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polar and non-volatile nature of amino acids like this compound, derivatization is a mandatory step to increase their volatility and thermal stability weber.hunih.gov.

Common derivatization strategies for amino acids involve silylation, acylation, or esterification. Silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the active hydrogens in the amino and carboxyl groups of this compound to form volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively thermofisher.comnih.gov. These derivatives are then amenable to separation on a GC column, typically a nonpolar or medium-polarity column.

The separated derivatives are subsequently introduced into the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the derivatized this compound, allowing for its unambiguous identification and quantification. For instance, a study utilized this compound as an internal standard for the quantification of total homocysteine in human plasma, where it was derivatized to its N(O,S)-propoxycarbonyl propyl ester rsc.org. Another study on a related compound, the this compound ketimine decarboxylated dimer, employed N-pentafluorobenzylation for derivatization prior to GC-MS/MS analysis researchgate.net.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Abbreviation | Target Functional Groups | Resulting Derivative | Source |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH2, -COOH, -SH | Trimethylsilyl (TMS) | nih.gov |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH2, -COOH, -SH | tert-butyldimethylsilyl (TBDMS) | weber.hu |

| n-Propyl chloroformate | -NH2, -COOH, -OH | N(O,S)-propoxycarbonyl propyl ester | rsc.org | |

| Pentafluorobenzyl bromide | PFBBr | -NH2 | N-pentafluorobenzyl | researchgate.net |

Mass Spectrometry-Based Characterization and Metabolomics

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in metabolomics for the identification and quantification of small molecules like this compound in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly well-suited for analyzing this compound in complex biological samples such as plasma, urine, and cell extracts, often with minimal sample preparation sielc.comshimadzu.comforensicrti.org.

In a typical LC-MS/MS workflow, the sample is first subjected to HPLC separation. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI). In the first stage of the tandem mass spectrometer (MS1), the precursor ion corresponding to the protonated or deprotonated this compound is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer (MS2).

The specific precursor-to-product ion transition, known as a Multiple Reaction Monitoring (MRM) transition, is highly selective for the target analyte, allowing for accurate quantification even in the presence of co-eluting compounds sciex.comresearchgate.nethelixchrom.com. For this compound (molecular weight 164.23 g/mol ), the protonated precursor ion [M+H]+ would have an m/z of 165.2. The selection of specific product ions for MRM would require experimental determination by analyzing a pure standard of this compound. A study on cysteine-containing dipeptides utilized derivatization with monobromobimane followed by LC-MS/MS analysis, a strategy that could be applied to this compound to enhance sensitivity and provide specific fragmentation patterns longdom.org.

Isotopic Labeling Strategies for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. By introducing a stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N) to cells or an organism, researchers can follow its incorporation into various metabolic pathways and its transformation into other metabolites rsc.org.

Metabolic Flux Analysis (MFA) is a quantitative approach that uses isotopic labeling data to determine the rates (fluxes) of metabolic reactions. By measuring the distribution of isotopes in downstream metabolites using techniques like MS or NMR, it is possible to reconstruct the flow of atoms through the metabolic network.

While specific MFA studies on this compound are not widely reported, the principles can be extrapolated from studies on structurally related amino acids like lysine (B10760008). For example, ¹³C-labeled glucose can be used to trace the carbon backbone through glycolysis and the citric acid cycle, and the labeling pattern in lysine can reveal the activity of its biosynthetic pathway. Similarly, by providing ¹³C-labeled this compound, one could investigate its catabolism, its potential to be incorporated into proteins (though it is a non-proteinogenic amino acid), or its role in other metabolic processes. A study on L-cysteine metabolism in Entamoeba histolytica utilized stable-isotope-labeled L-cysteine to investigate its metabolic fate, demonstrating the utility of this approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution and for studying their interactions with other molecules. NMR provides detailed information about the chemical environment of individual atoms within a molecule.

For this compound, ¹H and ¹³C NMR spectroscopy can provide definitive structural confirmation. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, providing a unique spectral signature for the molecule. For instance, the protons on the carbon adjacent to the sulfur atom will have a different chemical shift compared to the protons on the carbon adjacent to the amino group. A study on cysteine reported ¹H and ¹³C NMR spectra, which can serve as a reference for interpreting the spectra of this compound shimadzu.com.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further structural insights. COSY experiments identify protons that are coupled to each other through chemical bonds, helping to assign the signals to specific protons in the molecule. NOESY experiments, on the other hand, identify protons that are close to each other in space, which is crucial for determining the three-dimensional conformation of the molecule. These techniques are particularly valuable when studying the interaction of this compound with proteins or other biomolecules, as they can reveal the specific binding site and the conformational changes that occur upon binding.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-carbon | ~3.8 | ~55 |

| β-carbon | ~3.0 | ~35 |

| Ethyl-CH2 (adjacent to S) | ~2.8 | ~32 |

| Ethyl-CH2 (adjacent to NH2) | ~3.1 | ~40 |

| α-NH2 | ~7.5-8.5 | - |

| Ethyl-NH2 | ~7.0-8.0 | - |

| COOH | ~10-12 | ~175 |

| Note: Predicted values are estimates and can vary based on solvent, pH, and temperature. |

Radiolabeling Techniques for Tracing this compound Metabolism

Radiolabeling is a powerful technique for tracing the metabolic fate of compounds within a biological system. In the context of S-2-aminoethyl-L-cysteine (AEC), this involves introducing a radioactive isotope into the molecule and tracking its journey through various metabolic pathways. This approach provides invaluable quantitative data on the absorption, distribution, metabolism, and excretion of AEC.

The choice of radioisotope is critical and depends on the specific research question. Isotopes such as Carbon-14 (¹⁴C) and Sulfur-35 (³⁵S) are commonly employed in studying the metabolism of sulfur-containing amino acids and their derivatives. nih.gov For instance, by labeling the carbon backbone of AEC with ¹⁴C, researchers can track the molecule's degradation and the potential incorporation of its carbon atoms into other metabolites, or their exhalation as ¹⁴CO₂. nih.gov Similarly, using ³⁵S allows for the specific tracking of the sulfur atom, which is crucial for understanding pathways like S-oxidation and its incorporation into other sulfur-containing compounds. nih.gov

The general methodology involves synthesizing the radiolabeled AEC, administering it to the model system (e.g., cell cultures, animal models), and then collecting various biological samples (urine, feces, tissues, exhaled air) over time. nih.gov Analytical techniques such as chromatography are then used to separate the parent compound from its metabolites, and the radioactivity in each fraction is quantified using scintillation counting or mass spectrometry. nih.gov This allows for the identification of major metabolic products and the elucidation of the primary pathways involved, such as N-acetylation, deamination, and S-oxidation. nih.gov

Stable-isotope tracing, using non-radioactive isotopes like ¹³C and ¹⁵N, is another powerful approach that is often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This method provides detailed quantitative information on metabolic networks and has been used to unveil the metabolic fate of L-cysteine, a structurally related amino acid. nih.gov This same technique can be applied to AEC to trace its metabolic conversion and integration into the broader metabolic network of the cell. nih.gov

Table 1: Common Radioisotopes for Tracing Amino Acid Metabolism

| Radioisotope | Common Application in this compound Research | Analytical Technique(s) |

|---|---|---|

| Carbon-14 (¹⁴C) | Tracing the carbon skeleton to monitor degradation, conversion, and exhalation as CO₂. nih.gov | Scintillation Counting, Mass Spectrometry |

| Sulfur-35 (³⁵S) | Specifically tracking the sulfur atom to investigate S-oxidation and transfer pathways. nih.gov | Scintillation Counting, Mass Spectrometry |

| Tritium (³H) | General labeling, often used to track the overall distribution of the molecule. | Scintillation Counting |

| Nitrogen-15 (¹⁵N) | Stable isotope tracing to follow the amino group through transamination and other reactions. nih.gov | Mass Spectrometry, NMR |

| Carbon-13 (¹³C) | Stable isotope tracing to follow the carbon backbone through metabolic pathways. nih.gov | Mass Spectrometry, NMR |

Bioinformatic and Computational Approaches in this compound Research

The advancement of computational biology and bioinformatics has provided a powerful suite of in silico tools for investigating the biological roles and interactions of molecules like this compound (AEC). nih.govyale.edu These approaches complement experimental research by offering predictive insights into protein interactions, metabolic impact, and functional characteristics, thereby accelerating the pace of discovery. researchgate.netmdpi.com Given that AEC is an analogue of lysine and a derivative of cysteine, computational methods developed for studying cysteine residues—such as predicting their functional roles, accessibility, and reactivity—are highly relevant. nih.govnih.gov These tools can be adapted to explore how the unique structure of AEC influences its behavior within a biological system.

Molecular Docking and Dynamics Simulations of Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as AEC) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com This method is instrumental in understanding how AEC might interact with enzyme active sites. For example, studies have shown that AEC can functionally replace an essential lysine residue in the active site of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, highlighting the importance of a precisely positioned positive charge for catalysis. nih.gov Molecular docking can elucidate the specific interactions—such as hydrogen bonds and electrostatic interactions—that allow AEC to mimic lysine in such a binding pocket. ajol.info

The process typically involves the following steps:

Preparation of Receptor and Ligand: The three-dimensional structure of the target enzyme is obtained from a protein database like the Protein Data Bank (PDB). nih.gov The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. mdpi.com The 3D structure of AEC is generated and optimized for its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the enzyme's active site. ajol.info It then scores these poses based on a scoring function that estimates the binding affinity.

Analysis of Results: The best-scoring poses are analyzed to identify the most likely binding mode. nih.gov This analysis reveals key amino acid residues involved in the interaction and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted AEC-enzyme complex over time. MD simulations provide a more dynamic picture by simulating the movements of atoms in the complex, offering insights into the flexibility of the binding site and the strength of the interaction.

Table 2: Key Steps in a Molecular Docking Study of AEC-Enzyme Interaction

| Step | Description | Key Tools/Databases |

|---|---|---|

| 1. Target Identification | Select the enzyme of interest based on experimental data or hypothesis. | Literature, Biological Databases |

| 2. Structure Preparation | Obtain and prepare the 3D structures of the enzyme (receptor) and AEC (ligand). mdpi.com | Protein Data Bank (PDB), PyMOL, Chimera |

| 3. Docking Simulation | Run the docking algorithm to predict binding poses and affinities. ajol.info | AutoDock, PatchDock, PyRx |

| 4. Pose Analysis | Visualize and analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov | Discovery Studio, Chimera |

| 5. Validation (Optional) | Compare computational predictions with experimental data (e.g., enzyme kinetics). nih.gov | Experimental Assays |

Metabolic Network Analysis Incorporating this compound

Metabolic network analysis is a systems-level approach used to understand the complex web of biochemical reactions within a cell or organism. escholarship.org These networks are reconstructed based on genomic and biochemical data and can be used to simulate metabolic states and predict the physiological effects of genetic or chemical perturbations. researchgate.net

Incorporating this compound into a genome-scale metabolic model allows researchers to predict its systemic impact. As an analogue of lysine and cysteine, AEC can potentially interact with multiple enzymes and transporters involved in amino acid metabolism. researchgate.net By adding AEC and its potential reactions to an existing metabolic network, it is possible to simulate how its presence might alter metabolic fluxes throughout the entire system.

For example, constraint-based modeling techniques, such as Flux Balance Analysis (FBA), can be used to predict changes in growth rate or the production of key metabolites in the presence of AEC. This type of analysis can help identify potential enzymatic targets of AEC and predict its downstream effects on interconnected pathways, such as the tricarboxylic acid (TCA) cycle or pathways for synthesizing other amino acids. researchgate.net This in silico approach can generate testable hypotheses about the mechanisms of action or potential toxicity of AEC, guiding future experimental studies.

Table 3: Components of a Metabolic Network Model for AEC Analysis

| Component | Description | Relevance to AEC Analysis |

|---|---|---|

| Metabolites | All small molecules in the network, including substrates, products, and cofactors. | AEC would be added as a new metabolite. |

| Reactions | The complete set of biochemical transformations and transport processes. | Potential reactions involving AEC (e.g., transport, enzymatic conversion) would be included. |

| Stoichiometry | The quantitative relationship between reactants and products in each reaction. | Defines how AEC and its derivatives are interconverted. |

| Objective Function | A biological objective the cell is assumed to optimize (e.g., biomass production). | Used to predict the effect of AEC on cellular growth or other objectives. |

| Constraints | Thermodynamic and capacity constraints on reaction fluxes (e.g., nutrient uptake rates). | Can be modified to simulate the introduction of AEC into the system. |

Comparative Studies and Structural Functional Relationships of Aminoethylcysteine Analogs

Comparison with Canonical Amino Acids (e.g., Lysine (B10760008), Methionine)

The structural similarity of aminoethylcysteine to lysine results in an overlap of their biochemical interactions, yet the presence of the thioether bond introduces critical differences in their metabolic processing and enzyme recognition.

The metabolic journey of AEC often mimics that of lysine, but with notable distinctions in uptake, incorporation, and degradation.

Uptake and Transport: In some organisms, such as barley, the transport systems for lysine and AEC are linked. A mutant barley strain (R906) resistant to AEC showed a significantly reduced uptake of both [³H]AEC and [³H]lysine in its roots, suggesting a shared or specific transport system that is altered in the mutant. nih.gov

Incorporation into Protein: Like lysine, AEC can be incorporated into proteins. nih.gov This mimicry is the basis for its toxic effects in some systems, as the substitution can alter protein structure and function. wikipedia.org This incorporation has been observed in barley, where it is suggested to be a primary reason for growth inhibition. nih.gov

Metabolic Degradation: The metabolism of the canonical sulfur-containing amino acids, cysteine and methionine, involves pathways like the transsulfuration pathway, where the sulfur atom is transferred to generate other essential molecules. mdpi.comyoutube.com In rumen microbes, for instance, cysteine and methionine are extensively degraded, with their sulfur atoms entering the sulfide (B99878) pool and their carbon skeletons converted to volatile fatty acids. nih.govnih.gov It is estimated that only a small fraction (at most 1% for cysteine and 11% for methionine) is directly incorporated into microbial protein without prior breakdown. nih.govnih.gov In contrast, AEC can be acetylated by specific enzymes, such as acetyl-CoA: S-(β-aminoethyl)-l-cysteine ω-N-acetyltransferase from Aerobacter aerogenes, which transfers an acetyl group to the terminal amino group of AEC. capes.gov.br This represents a distinct metabolic route not typical for lysine.

Enzymes that normally bind and process lysine often interact differently with AEC, which can act as a substrate, an inhibitor, or not be recognized at all. This divergence is key to its utility in biochemical studies.

Competitive Inhibition: AEC is a potent competitive inhibitor of several lysine-dependent enzymes. For instance, it inhibits lysine 2,3-aminomutase, an enzyme that converts L-lysine to L-β-lysine, with an inhibition constant (Ki) of 56 µM. researchgate.net It also acts as a relatively good inhibitor of Armillaria mellea protease, which specifically cleaves peptide bonds on the C-terminal side of lysine residues. nih.gov

Alternative Substrate: For some enzymes, AEC can serve as a substrate, although often with lower efficiency than lysine. L-lysine α-oxidase from Trichoderma harzianum Rifai catalyzes the oxidative deamination of AEC, but at a much lower rate compared to L-lysine. msu.ru The Michaelis constant (Km) for L-lysine is significantly lower, indicating a much higher affinity of the enzyme for its natural substrate. msu.ru

Specific Enzyme Recognition: Some enzymes have evolved to specifically recognize AEC or its analogs. An acetyltransferase from Aerobacter aerogenes specifically catalyzes the N-acetylation of AEC and its analogs, while showing only limited activity towards L-lysine. capes.gov.br Conversely, lysine-ketoglutarate reductase is not inhibited by AEC, demonstrating high specificity for its natural substrate, lysine. unesp.br

Table 1: Comparative Interaction of Lysine-Metabolizing Enzymes with Lysine and this compound (AEC)

| Enzyme | Organism | Interaction with Lysine | Interaction with AEC | Reference |

|---|---|---|---|---|

| Lysine 2,3-Aminomutase | Clostridium SB4 | Substrate (Km = 6.6 mM) | Competitive Inhibitor (Ki = 56 µM) | researchgate.net |

| L-Lysine α-Oxidase | Trichoderma harzianum Rifai | Primary Substrate | Substrate (lower rate) | msu.ru |

| ***Armillaria mellea* Protease** | Armillaria mellea | Substrate (cleavage site) | Inhibitor | nih.gov |

| Lysine-Ketoglutarate Reductase | Not specified | Substrate | No inhibition | unesp.br |

| Acetyl-CoA: S-(β-aminoethyl)-l-cysteine ω-N-acetyltransferase | Aerobacter aerogenes | Weak Substrate | Primary Substrate (Km = 2.1 mM) | capes.gov.br |

Structure-Activity Relationship Studies of this compound Derivatives

Modifying the structure of AEC, either at its side chain or by using different stereoisomers, has profound effects on its biological activity and recognition by enzymes.

Altering the side chain of AEC has led to the creation of powerful tools for studying post-translational modifications. A significant application is the generation of methyl-lysine analogs (MLAs) by alkylating the cysteine precursor of AEC. nih.govacs.org These MLAs mimic mono-, di-, and trimethylated lysine residues, which are crucial for epigenetic regulation through histone modifications. acs.orgucsf.edu

By engineering a cysteine residue at a specific site in a histone protein and then reacting it with specific halo-ethylamines, researchers can install analogs of unmethylated, monomethylated, dimethylated, or trimethylated lysine. nih.govucsf.edu These MLA-containing histones are functionally similar to their natural counterparts and are recognized by methylation-specific antibodies. mdpi.comnih.gov This strategy allows for the detailed biochemical study of how specific histone methylation events influence chromatin structure and function. acs.orgucsf.edu For example, peptides containing these analogs have been used to test the substrate specificity of lysine methyltransferases like SUV39H1, showing that the analogs are processed in a manner consistent with their natural lysine counterparts. nih.gov

The stereochemistry of AEC plays a critical role in its interaction with enzymes. Many enzymes exhibit a strong preference for the L-isomer of amino acids. However, this is not universal. Acetyl-CoA: S-(β-aminoethyl)-l-cysteine ω-N-acetyltransferase from Aerobacter aerogenes can utilize both the L- and D-enantiomers of AEC as acetyl acceptors. capes.gov.br Interestingly, the enzyme shows a slightly higher affinity for the D-isomer.